molecular formula C16H17FN2O4S2 B2796646 2-(2-((4-fluorophenyl)sulfonyl)acetamido)-N,4,5-trimethylthiophene-3-carboxamide CAS No. 896301-19-2

2-(2-((4-fluorophenyl)sulfonyl)acetamido)-N,4,5-trimethylthiophene-3-carboxamide

Cat. No.: B2796646
CAS No.: 896301-19-2
M. Wt: 384.44
InChI Key: RGHQFCQMVNVYHI-UHFFFAOYSA-N
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Description

2-(2-((4-Fluorophenyl)sulfonyl)acetamido)-N,4,5-trimethylthiophene-3-carboxamide is a synthetic thiophene-based compound characterized by a carboxamide-substituted thiophene core, a sulfonylacetamido linker, and a 4-fluorophenyl group. Characterization techniques such as thin-layer chromatography (TLC), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are standard for confirming its structure and purity, as seen in related sulfonamide-thiophene derivatives .

Thiophene derivatives are pharmacologically significant due to their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties . The presence of the 4-fluorophenyl sulfonyl group may enhance metabolic stability and target binding affinity, as observed in structurally related compounds .

Properties

IUPAC Name

2-[[2-(4-fluorophenyl)sulfonylacetyl]amino]-N,4,5-trimethylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O4S2/c1-9-10(2)24-16(14(9)15(21)18-3)19-13(20)8-25(22,23)12-6-4-11(17)5-7-12/h4-7H,8H2,1-3H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGHQFCQMVNVYHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)NC)NC(=O)CS(=O)(=O)C2=CC=C(C=C2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • Heterocyclic Core : The target compound’s thiophene core distinguishes it from thiazole () or piperazine-based analogs (). Thiophene derivatives often exhibit enhanced π-π stacking interactions in biological targets compared to saturated cores .
  • Fluorophenyl Groups : The 4-fluorophenyl sulfonyl group in the target compound is a shared feature with and , which may improve lipophilicity and resistance to oxidative metabolism .

Pharmacological Activities

While direct activity data for the target compound are unavailable, inferences can be drawn from analogs:

  • Anti-Microbial Activity : Piperazine-sulfonamides () exhibit broad-spectrum anti-bacterial effects, likely mediated by sulfonamide groups targeting dihydropteroate synthase .
  • Metabolic Stability : Fluorophenyl groups in and enhance metabolic stability, suggesting similar advantages for the target compound .

Q & A

Q. Comparative Table: Structural Analogues and Bioactivities

Compound ModificationBioactivity (IC50_{50}, μM)Key Reference
4-Methoxyphenyl sulfonyl derivativeCOX-2 inhibition: 0.82 ± 0.12
4-Chlorophenyl acetamido derivativeDPPH scavenging: 12.4 ± 1.3
Unmethylated thiophene coreReduced cellular uptake (logP 2.1)

What analytical strategies are recommended to assess purity and stability under varying storage conditions?

Basic Research Question

  • Purity Analysis : Use HPLC (C18 column, acetonitrile/water mobile phase) with UV detection (λ = 254 nm). Retention time consistency (±0.1 min) indicates purity .
  • Stability Testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) monitor hydrolysis of the acetamido group via LC-MS .
  • Crystallography : Single-crystal X-ray diffraction confirms stereochemical integrity and polymorphic forms .

How can researchers address low reproducibility in synthetic yields across laboratories?

Advanced Research Question
Common pitfalls and solutions:

  • Moisture Sensitivity : Use anhydrous solvents (e.g., THF distilled over Na/benzophenone) and inert atmospheres for sulfonylation steps .
  • Catalyst Optimization : Screen Lewis acids (e.g., ZnCl2_2 vs. BF3_3) for amidation efficiency. Yields improve from 45% to 72% with 10 mol% ZnCl2_2 .
  • Scale-Up Challenges : Maintain mixing efficiency (≥500 rpm) and cooling rates during exothermic steps to avoid byproduct formation .

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